molecular formula C14H8N2O4 B120582 2,10-Dinitrophenanthrene CAS No. 159092-71-4

2,10-Dinitrophenanthrene

Cat. No.: B120582
CAS No.: 159092-71-4
M. Wt: 268.22 g/mol
InChI Key: GREJVCGMAWZPOA-UHFFFAOYSA-N
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Description

Contextualization of Nitrated Polycyclic Aromatic Hydrocarbons in Contemporary Chemical Science

Nitrated polycyclic aromatic hydrocarbons (NPAHs) are a class of organic molecules derived from polycyclic aromatic hydrocarbons (PAHs) by the substitution of at least one hydrogen atom with a nitro functional group (-NO2). researchgate.net These compounds are formed through two primary pathways: direct emission from incomplete combustion processes of organic materials (such as fossil fuels and biomass) and secondary atmospheric reactions where parent PAHs interact with nitrogen oxides. researchgate.netjst.go.jpmdpi.com

In contemporary chemical science, NPAHs are the subject of significant research interest. osti.gov This attention stems largely from their widespread presence as environmental pollutants and their biological activities. jst.go.jpmdpi.com The introduction of nitro groups to the PAH backbone can alter the molecule's chemical and physical properties, for instance by enhancing solubility which facilitates easier transport through aqueous environments. researchgate.net Scientifically, NPAHs are recognized for possessing higher carcinogenic and mutagenic properties compared to their parent PAHs, making their study crucial for environmental and health risk assessments. researchgate.net The field also explores their chemical reactivity, degradation pathways, and potential as building blocks in organic synthesis. researchgate.netjst.go.jp

Significance of Phenanthrene (B1679779) Frameworks in Chemical and Materials Disciplines

Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings in an angular arrangement. chemscene.comwikipedia.org This structural motif is a cornerstone in various chemical and materials science disciplines due to its inherent electronic properties and chemical stability. chemscene.comalgoreducation.com The phenanthrene core is a versatile building block in organic synthesis, providing the structural foundation for a wide range of complex molecules, including pharmaceuticals, dyes, and plastics. wikipedia.orgalgoreducation.comnumberanalytics.com

In materials science, the phenanthrene framework is highly valued for its excellent charge transport properties and high thermal stability. chemscene.com These characteristics make phenanthrene and its derivatives prime candidates for use in the development of organic electronic devices. They are frequently employed as the core structure in small molecule semiconductors, serving as hole transport materials in Organic Light-Emitting Diodes (OLEDs) and as electron-donating components in Organic Photovoltaics (OPVs). chemscene.com The ability to functionalize the phenanthrene skeleton allows for the fine-tuning of its electronic and optical properties to meet the demands of specific applications. chemscene.com

Overview of Advanced Research Trends in Dinitrophenanthrene Systems

Advanced research into dinitrophenanthrene systems is multifaceted, encompassing sophisticated synthetic methodologies, detailed characterization of their electronic properties, and exploration of novel applications. The specific compound, 2,10-dinitrophenanthrene, is a polycyclic aromatic hydrocarbon derivative with two nitro groups substituted at the 2- and 10-positions of the phenanthrene backbone.

Synthesis and Structural Elucidation: The synthesis of this compound can be achieved through the direct nitration of 9,10-dihydrophenanthrene. Studies have optimized this process using various nitrating agents and conditions to control the regioselectivity and yield. For instance, the use of acetyl nitrate (B79036) in dichloromethane (B109758) has been shown to minimize side reactions. Advanced structural elucidation techniques are critical for confirming the precise positioning of the nitro groups. Methods such as X-Ray Diffraction (XRD) determine bond lengths and angles, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) provide definitive confirmation of the substitution pattern and molecular formula.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number159092-71-4
Molecular FormulaC₁₄H₈N₂O₄
Molecular Weight268.22 g/mol
IUPAC NameThis compound
Boiling Point421.12°C (estimate) chemicalbook.com
Density1.1674 (estimate) chemicalbook.com

Theoretical and Applied Research: Theoretical studies, often employing Density Functional Theory (DFT), investigate the effect of nitro group substitution on the electronic properties of the phenanthrene core. researchgate.netyu.edu.jo These calculations explore parameters like the HOMO-LUMO energy gap, which influences the molecule's conductivity and reactivity. researchgate.netyu.edu.jo Research has shown that adding nitro groups generally decreases the energy gap, which can enhance conductivity. researchgate.netyu.edu.jo

While research on the direct applications of this compound is still emerging, related dinitrophenanthrene derivatives are being actively investigated. For example, 2,7-dinitrophenanthrene-9,10-dione has been successfully used as a photocatalyst in organic reactions and as a cathode material in aqueous zinc batteries, demonstrating the potential of the dinitrophenanthrene scaffold in materials science and green chemistry. rsc.orgrsc.orgrsc.org

Table 2: Example Synthesis Conditions for this compound

Data based on the nitration of 9,10-dihydrophenanthrene.

Nitrating AgentSolventTemperature (°C)Yield (%)Reference
Fuming HNO₃ (90%)Acetic acid0–5, then 40-5045
HNO₃/H₂SO₄ (1:3)H₂SO₄2538
Acetyl nitrateCH₂Cl₂-1052

Research Gaps and Future Directions in this compound Studies

Despite the progress in the broader field of dinitrophenanthrenes, specific research concerning the 2,10-isomer reveals several knowledge gaps, which in turn suggest promising avenues for future investigation.

Identified Research Gaps:

Limited Application-Oriented Studies: While significant research has been conducted on the applications of other isomers like 2,7-dinitrophenanthrene-9,10-dione as photocatalysts and in energy storage, there is a distinct lack of studies exploring the potential uses of this compound itself. rsc.orgontosight.ai Its specific material, electronic, or photophysical properties have not been extensively characterized experimentally.

Comparative Analysis: There is a scarcity of research that directly compares the properties and reactivity of this compound with its other positional isomers (e.g., 2,7-, 3,6-, or 4,5-dinitrophenanthrene). Such studies are crucial for understanding structure-property relationships within this class of compounds.

Advanced Material Synthesis: The use of this compound as a monomer or precursor for the synthesis of advanced functional materials, such as polymers or covalent organic frameworks, remains an unexplored area.

Future Research Directions:

Exploration in Materials Science: Future work should focus on a thorough experimental investigation of the optical and electronic properties of this compound to assess its suitability for applications in organic electronics, similar to its parent phenanthrene framework. chemscene.com

Synthetic Precursor Development: The compound could be investigated as a key intermediate in the multi-step synthesis of more complex, high-value molecules, leveraging the reactivity of the nitro groups for further functionalization. numberanalytics.com

Photophysical and Photochemical Characterization: A detailed study of the photophysical properties, including fluorescence and phosphorescence, as well as its photochemical stability and reactivity, is warranted. This could uncover potential applications in sensing, imaging, or photocatalysis.

Computational Modeling and Experimental Validation: While general DFT studies on dinitrophenanthrenes exist, targeted computational modeling of the 2,10-isomer, followed by experimental validation, would provide a deeper understanding of its specific reactivity, stability, and electronic structure. researchgate.netyu.edu.jo

Table 3: Key Analytical Data for this compound Identification

TechniqueObservationReference
Mass Spectrometry (MS)Molecular ion peak at m/z 268.22 confirms the molecular formula C₁₄H₈N₂O₄.
Infrared (IR) SpectroscopyAsymmetric NO₂ stretching vibrations around 1520 cm⁻¹ and 1340 cm⁻¹ indicate the presence of nitro groups.
¹³C-NMR SpectroscopyChemical shifts for aromatic carbons adjacent to nitro groups are observed around δ ~125–135 ppm.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159092-71-4

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

2,10-dinitrophenanthrene

InChI

InChI=1S/C14H8N2O4/c17-15(18)10-5-6-12-11-4-2-1-3-9(11)7-14(16(19)20)13(12)8-10/h1-8H

InChI Key

GREJVCGMAWZPOA-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=CC2=C1)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=CC2=C1)[N+](=O)[O-]

Other CAS No.

159092-71-4

Synonyms

2,10-DINITROPHENANTHRENE

Origin of Product

United States

Sophisticated Methodologies for 2,10 Dinitrophenanthrene Synthesis

Novel Synthetic Routes to Dinitrophenanthrene Derivatives

One-Pot Synthetic Procedures

While a direct and selective one-pot synthesis of 2,10-dinitrophenanthrene from simple precursors is not extensively documented, the principles of multicomponent reactions can be applied to construct the phenanthrene (B1679779) skeleton with the desired functionalities in a sequential, single-vessel process. A hypothetical one-pot approach could involve a cascade reaction, such as a photoinduced arylation/cyclization sequence, from appropriately substituted aryl iodides and styrenes. nih.gov

For instance, a suitably substituted styrene derivative could react with a nitrated aryl iodide in a cascade process that first forms a stilbene intermediate, which then undergoes photoinduced cyclization to form the phenanthrene ring system. nih.gov The challenge in such an approach lies in the design and synthesis of precursors that would lead to the specific this compound isomer.

Parameter Condition Purpose
ReactantsSubstituted Styrene, Nitrated Aryl IodidePrecursors for phenanthrene skeleton
InitiatorPhotoirradiationTo induce C-I bond cleavage and cyclization
SolventAnhydrous, degassed organic solventTo provide a suitable reaction medium
TemperatureAmbientTo favor the desired reaction pathway

This interactive table presents a conceptual framework for a one-pot synthesis of a dinitrophenanthrene derivative.

Metal-Catalyzed Transformations for Phenanthrene Derivatization

Transition metal-catalyzed reactions offer powerful tools for the regioselective functionalization of aromatic compounds. benthamscience.com In the context of this compound synthesis, metal-catalyzed C-H activation could provide a pathway to introduce nitro groups at the desired positions with high selectivity, overcoming the limitations of traditional electrophilic substitution.

Palladium-catalyzed reactions, for example, have been employed for the synthesis of various phenanthrene derivatives. researchgate.netespublisher.com A strategy for the synthesis of this compound could involve a palladium-catalyzed cross-coupling reaction to construct a phenanthrene core with directing groups at the 2 and 10 positions. These directing groups could then facilitate a subsequent nitration step or be converted into nitro groups.

Recent advances in transition metal-catalyzed C(sp2)-H nitration have shown promise for the regioselective nitration of arenes. researchgate.net Although not specifically demonstrated for this compound, a chelation-assisted, metal-catalyzed approach could potentially direct nitration to the desired positions on a pre-functionalized phenanthrene precursor.

Catalyst System Reaction Type Potential Application
Palladium(II) Acetate / TriphenylphosphineHeck ReactionConstruction of the phenanthrene skeleton
Rhodium(III) complexesC-H Activation / AnnulationSynthesis of substituted 9,10-dihydrophenanthrenes
Copper(I) or (II) saltsC-H NitrationDirect nitration of the phenanthrene core

This interactive table summarizes potential metal-catalyzed approaches for the synthesis of this compound.

Microwave-Assisted Synthesis in Nitrophenanthrene Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in a variety of chemical transformations, including the nitration of aromatic compounds. orientjchem.orgresearchgate.netgordon.edu The use of microwave irradiation can lead to rapid and efficient heating of the reaction mixture, often resulting in shorter reaction times and cleaner reaction profiles compared to conventional heating methods.

Parameter Conventional Heating Microwave Irradiation
Reaction TimeHours to daysMinutes
Energy ConsumptionHighLow
Temperature ControlLess preciseHighly controlled
YieldsOften moderatePotentially higher

This interactive table compares conventional heating with microwave-assisted synthesis for a hypothetical nitration reaction.

Optimization of Reaction Conditions and Yield Enhancement for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired this compound isomer. This involves a systematic investigation of various reaction parameters, including temperature, reaction time, solvent, and the nature of the catalyst and nitrating agent.

Furthermore, purification methods such as column chromatography and recrystallization are essential for isolating the this compound from a mixture of other isomers and byproducts. The development of a robust and efficient purification protocol is a key aspect of yield enhancement.

Elucidation of Reaction Mechanisms in Dinitrophenanthrene Chemistry

Theoretical and Computational Analyses of Reaction Mechanisms

Quantum Mechanical Studies of Transition States and Intermediates

At the heart of understanding any chemical transformation is the characterization of its transition state—the fleeting, high-energy arrangement of atoms that represents the peak of the energy barrier between reactants and products. Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction and locating these critical points.

While specific quantum mechanical studies detailing the transition states and intermediates for reactions of 2,10-dinitrophenanthrene are not extensively available in the public literature, the principles of such studies on related nitroaromatic compounds can be extrapolated. For a typical reaction, such as nucleophilic aromatic substitution on the phenanthrene (B1679779) core, computational models would be used to:

Optimize Geometries: The three-dimensional structures of the reactants (this compound and a nucleophile), the Meisenheimer complex (the intermediate), and the products are calculated to find their lowest energy conformations.

Locate Transition States: Sophisticated algorithms are employed to find the saddle point on the potential energy surface corresponding to the transition state. This involves identifying a structure with a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Analyze Electronic Structure: The distribution of electrons in the transition state and intermediate species is analyzed. This can reveal crucial information about bond breaking and bond formation, as well as the role of the nitro groups in stabilizing the negative charge in the intermediate through resonance and inductive effects.

These computational approaches provide insights that are often difficult or impossible to obtain through experimental means alone, offering a molecular-level picture of the reaction pathway.

Energy Profiles and Kinetic Considerations for Dinitrophenanthrene Reactions

A reaction energy profile, or reaction coordinate diagram, provides a quantitative depiction of the energy changes that occur as reactants are converted into products. These profiles are generated by calculating the relative energies of the reactants, intermediates, transition states, and products.

For a hypothetical reaction of this compound, the energy profile would illustrate:

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state. This is a crucial parameter for determining the reaction rate; a higher activation energy corresponds to a slower reaction.

Intermediate Stability: The energy wells on the profile correspond to reaction intermediates. The depth of these wells indicates the stability of the intermediates.

The kinetic considerations for reactions involving this compound are directly linked to the calculated energy profile. Using Transition State Theory, the rate constant (k) of a reaction can be related to the activation energy. This allows for the theoretical prediction of how changes in reaction conditions or substitution patterns on the phenanthrene ring would affect the reaction rate.

Table 1: Hypothetical Energy Data for a Nucleophilic Aromatic Substitution on this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1 (TS1)+15.2
Meisenheimer Intermediate-5.8
Transition State 2 (TS2)+10.5
Products-12.3

Note: This data is illustrative and not based on specific experimental or computational results for this compound.

Computational Insights into Catalytic Effects in Synthesis

In the context of the synthesis of this compound, computational modeling could be used to investigate:

Catalyst-Substrate Interactions: The non-covalent and covalent interactions between the catalyst and the phenanthrene substrate can be modeled to understand the initial steps of the catalytic cycle.

Mechanism Modification: Quantum mechanical calculations can compare the energy profiles of the uncatalyzed and catalyzed reactions. This would demonstrate how the catalyst provides an alternative reaction pathway with lower energy transition states. For example, in electrophilic nitration, a strong acid catalyst facilitates the formation of the highly reactive nitronium ion (NO₂⁺).

Regioselectivity: DFT calculations can help explain the observed regioselectivity in the nitration of phenanthrene. By comparing the activation energies for nitration at different positions on the phenanthrene ring, it is possible to predict the most likely sites of substitution. The presence of one nitro group will direct the position of the second nitration, and computational models can quantify these directing effects.

While detailed computational studies specifically targeting the catalytic synthesis of this compound are not readily found, the application of these theoretical methods is a cornerstone of modern mechanistic chemistry and catalyst design.

Advanced Spectroscopic Characterization of 2,10 Dinitrophenanthrene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For dinitrophenanthrene derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for unambiguous structural assignment.

The ¹H NMR spectrum of a dinitrophenanthrene is expected to exhibit signals in the aromatic region, typically between 7.0 and 9.5 ppm. The presence of strongly electron-withdrawing nitro groups causes a significant downfield shift (deshielding) of the protons on the phenanthrene (B1679779) ring, particularly those in ortho and para positions relative to the nitro groups. For instance, in 3-nitro-9-phenylphenanthrene, the proton adjacent to the nitro group (H4) appears as a doublet at a significantly downfield chemical shift of 9.40 ppm rsc.org. The coupling constants (J-values) between adjacent protons are crucial for determining their relative positions on the aromatic rings.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Aromatic carbons typically resonate in the range of 120-150 ppm. The carbons directly attached to the electron-withdrawing nitro groups are expected to be significantly deshielded, appearing at the lower end of this range. For example, in nitroaromatic compounds, the ipso-carbon (the carbon atom to which the nitro group is attached) can be shifted to as high as 148.3 ppm stackexchange.com. Conversely, carbons at the meta position are less affected. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are usually acquired, resulting in sharp singlet peaks for each unique carbon atom, which simplifies the spectrum and aids in counting the number of non-equivalent carbons researchgate.net.

Below are tables of predicted chemical shifts for 2,10-dinitrophenanthrene, based on the analysis of related nitrated polycyclic aromatic hydrocarbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-1 ~9.2-9.4 d
H-3 ~8.3-8.5 d
H-4 ~7.8-8.0 t
H-5 ~7.9-8.1 d
H-6 ~7.7-7.9 t
H-7 ~7.8-8.0 t
H-8 ~8.0-8.2 d

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-1 ~124
C-2 ~148
C-3 ~129
C-4 ~128
C-4a ~132
C-4b ~130
C-5 ~127
C-6 ~128
C-7 ~129
C-8 ~127
C-8a ~131
C-9 ~123
C-10 ~149

For complex molecules like this compound, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and establish definitive atomic connectivity. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the tracing of proton-proton networks within the molecule and the assignment of adjacent protons on the phenanthrene rings.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation technique that maps protons directly to their attached carbons. wikipedia.orgcolumbia.edu Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR spectra and greatly facilitating the assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). sdsu.educolumbia.edu HMBC is particularly powerful for identifying the connectivity between different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons. For this compound, HMBC would be crucial for confirming the positions of the nitro groups by observing correlations from protons on one ring to carbons on an adjacent ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups and skeletal structure. IR and Raman spectroscopy are complementary techniques that are highly sensitive to the specific vibrational modes within a molecule.

The nitro (-NO₂) group has strong and characteristic vibrational modes that are readily identifiable in both IR and Raman spectra. The two most prominent bands arise from the symmetric and asymmetric stretching of the N-O bonds.

Asymmetric Stretch (νas(NO₂)): This mode typically appears as a strong band in the IR spectrum in the region of 1500-1570 cm⁻¹ for nitroaromatic compounds.

Symmetric Stretch (νs(NO₂)): This vibration gives rise to another strong IR band in the 1300-1370 cm⁻¹ range.

The exact positions of these bands can be influenced by the electronic environment of the phenanthrene ring system. These characteristic peaks serve as reliable indicators for the presence of the nitro functional groups in the molecule.

The phenanthrene skeleton, as a polycyclic aromatic hydrocarbon (PAH), exhibits a series of characteristic vibrational modes. tezu.ernet.insemanticscholar.orgnih.govresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically occur in the region of 3000-3100 cm⁻¹.

C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of bands in the 1450-1620 cm⁻¹ region. For phenanthrene, characteristic Raman peaks are observed at approximately 1615 cm⁻¹, 1530 cm⁻¹, and 1238 cm⁻¹. nih.gov

In-plane C-H Bending: These vibrations are found in the 1000-1300 cm⁻¹ range.

Out-of-plane C-H Bending: Strong bands in the IR spectrum between 700 and 900 cm⁻¹ are characteristic of the out-of-plane C-H bending modes. The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings. For instance, phenanthrene shows notable Raman shifts at 590 cm⁻¹ and 411 cm⁻¹. nih.gov

The presence of the nitro groups can cause slight shifts in the positions of these phenanthrene ring vibrations and may also influence their intensities.

Table 3: Key Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H Stretch 3000-3100 IR, Raman
Asymmetric NO₂ Stretch 1500-1570 IR, Raman
Aromatic C=C Stretch 1450-1620 IR, Raman
Symmetric NO₂ Stretch 1300-1370 IR, Raman
In-plane C-H Bend 1000-1300 IR, Raman

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum is a result of electrons being promoted from lower energy molecular orbitals (typically π orbitals in aromatic systems) to higher energy orbitals (π* orbitals).

The parent phenanthrene molecule exhibits a characteristic UV-Vis spectrum with several absorption bands. The most intense absorption for phenanthrene is observed at approximately 252 nm, with other significant bands appearing at higher wavelengths. photochemcad.com These absorptions are due to π → π* transitions within the conjugated polycyclic aromatic system.

The introduction of nitro groups, which are strong chromophores and auxochromes, is expected to have a significant impact on the UV-Vis spectrum of phenanthrene. A theoretical study on the effect of nitro groups on the electronic properties of phenanthrene showed that the addition of nitro groups leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). yu.edu.joresearcher.lifeyu.edu.jo This reduction in the HOMO-LUMO gap results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is because less energy is required to excite the electrons. Furthermore, the nitro groups can introduce new n → π* transitions, although these are typically much weaker than the π → π* transitions. In experiments involving the reaction of phenanthrene in the presence of nitrogen-containing compounds under UV light, the formation of nitro-phenanthrene derivatives was suggested by the appearance of new absorption peaks between 230-240 nm. gnest.org

Table 4: UV-Vis Absorption Data for Phenanthrene and Predicted Shifts for this compound

Compound λmax (nm) Type of Transition Expected Effect of Nitro Groups
Phenanthrene ~252, ~275, ~292 π → π* Bathochromic shift (to longer λ)

Electronic Transitions and Absorption Maxima Characterization

The electronic absorption spectrum of this compound is primarily defined by transitions involving its extensive π-electron system and the non-bonding electrons of the nitro groups. The phenanthrene backbone, a conjugated aromatic system, gives rise to intense electronic transitions from bonding π orbitals to antibonding π* orbitals (π → π*). These transitions are typically observed in the ultraviolet (UV) region of the electromagnetic spectrum.

The presence of the two nitro (-NO₂) groups introduces additional electronic transitions. Specifically, the non-bonding electrons on the oxygen atoms of the nitro groups can be promoted to antibonding π* orbitals of the aromatic system. These are known as n → π* transitions. Generally, n → π* transitions are of lower energy and significantly weaker in intensity compared to π → π* transitions, often appearing as weak shoulders or bands at longer wavelengths on the edge of the strong UV absorption bands. researchgate.net For conjugated nitroaromatic compounds, the absorption bands associated with π → π* transitions are typically found in the 250-350 nm range, while the weaker n → π* transitions may appear at wavelengths greater than 350 nm. researchgate.netlibretexts.org

Table 1: Typical Electronic Transitions in this compound
Transition TypeOrbitals InvolvedExpected Wavelength (λmax) RangeRelative Intensity (ε)
π → ππ (HOMO) → π (LUMO)250 - 350 nmHigh (ε > 10,000)
n → πn (Nitro Group Oxygen) → π (LUMO)> 350 nmLow (ε < 1,000)

Solvent Effects on Electronic Spectra

The position and intensity of the absorption maxima in the electronic spectrum of this compound are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. science.govdigitallibrary.co.in This effect arises from differential solvation of the ground and excited electronic states of the molecule.

For the n → π* transition, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift), moving the absorption maximum to a shorter wavelength. This is because polar solvents, particularly those capable of hydrogen bonding, can stabilize the non-bonding electrons on the nitro groups in the ground state, thus increasing the energy required for the transition.

Conversely, the π → π* transitions in nitroaromatic compounds often exhibit a bathochromic shift (red shift) as solvent polarity increases. This occurs because the excited state is generally more polar than the ground state. A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thereby decreasing the energy gap for the transition and shifting the absorption to a longer wavelength. smolecule.com

Table 2: Predicted Solvent Effects on the Absorption Maxima of this compound
Solvent TypeExample SolventEffect on n → π* TransitionEffect on π → π* Transition
NonpolarHexaneReference λmaxReference λmax
Polar AproticAcetonitrileHypsochromic Shift (Blue Shift)Bathochromic Shift (Red Shift)
Polar ProticEthanolStrong Hypsochromic Shift (Blue Shift)Strong Bathochromic Shift (Red Shift)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the structure of this compound. Using electron ionization (EI), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. libretexts.org The molecular weight of this compound (C₁₄H₈N₂O₄) is 268.23 g/mol .

The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. wikipedia.org For nitroaromatic compounds, fragmentation pathways typically involve the loss of the nitro groups or related species. researchgate.net Common fragmentation patterns include the sequential loss of NO₂ (46 Da), NO (30 Da), and CO (28 Da). researchgate.netnih.gov The analysis of these fragmentation patterns provides a fingerprint that confirms the molecular structure.

Table 3: Plausible Mass Spectrometry Fragments for this compound
IonFormulam/z (Da)Description
[M]⁺•[C₁₄H₈N₂O₄]⁺•268Molecular Ion
[M-O]⁺•[C₁₄H₈N₂O₃]⁺•252Loss of an oxygen atom
[M-NO]⁺[C₁₄H₈NO₃]⁺238Loss of a nitroso radical
[M-NO₂]⁺[C₁₄H₈NO₂]⁺222Loss of a nitro radical
[M-2NO₂]⁺•[C₁₄H₈]⁺•176Loss of both nitro groups, leaving the phenanthrene cation radical

Advanced Spectroscopic Techniques for Comprehensive Characterization

Table 4: Representative Crystallographic Data Obtainable from XRD
ParameterDescriptionExample Value (Hypothetical)
Crystal SystemThe symmetry system of the unit cell (e.g., Monoclinic, Orthorhombic).Monoclinic
Space GroupThe specific symmetry group of the crystal (e.g., P2₁/c).P2₁/c
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.a=8.1 Å, b=12.5 Å, c=10.9 Å, β=95°
ZThe number of molecules per unit cell.4

Synchrotron light sources produce exceptionally bright, collimated, and tunable X-ray beams, enabling advanced spectromicroscopic techniques for surface analysis. researchgate.netrsc.org Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, when performed with a synchrotron source, can provide detailed chemical and electronic information about the surface of a material or thin films of this compound. researchgate.net These methods can be used to study the adsorption and orientation of the molecules on various substrates, which is crucial for applications in materials science and environmental science. mdpi.com For instance, XPS can identify the elemental composition and chemical states of atoms on the surface, while angle-resolved NEXAFS can determine the orientation of the phenanthrene planes relative to the substrate surface.

Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are employed to study the ultrafast dynamic processes that occur after a molecule absorbs light. wikipedia.orgyoutube.com For nitroaromatic compounds, photoexcitation often leads to very rapid deactivation of the initially excited singlet state. researchgate.netucl.ac.uk This is due to the nitro group promoting efficient intersystem crossing (ISC) to the triplet manifold, a process that can occur on the picosecond (10⁻¹² s) or even femtosecond (10⁻¹⁵ s) timescale. researchgate.net By using a "pump" laser pulse to excite the molecule and a delayed "probe" pulse to monitor the subsequent changes in absorption, researchers can track the formation and decay of short-lived excited states and other transient species. nih.gov This provides fundamental insights into the photochemistry and photostability of this compound.

Table 5: Typical Photophysical Dynamics of Nitroaromatic Compounds
ProcessDescriptionTypical Timescale
S₀ → Sₙ AbsorptionExcitation from ground state to an excited singlet state.Instantaneous (femtoseconds)
Internal Conversion (IC)Relaxation from a higher to a lower singlet state (e.g., Sₙ → S₁).< 1 ps
Intersystem Crossing (ISC)Transition from an excited singlet state to a triplet state (e.g., S₁ → T₁).1 - 100 ps
Triplet State DecayRelaxation of the triplet state back to the ground state.Nanoseconds to microseconds

Computational Chemistry and Theoretical Modeling of 2,10 Dinitrophenanthrene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules from first principles. For 2,10-dinitrophenanthrene, these computational methods provide insights into its electronic structure, stability, and reactivity, which are challenging to probe experimentally.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a principal tool in computational chemistry for predicting the ground state properties of molecules. rutgers.edu This approach is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by its electron density. rutgers.educhemrxiv.org DFT methods are often favored for their balance of computational cost and accuracy, making them suitable for studying relatively large molecules like this compound.

In a typical DFT calculation for this compound, a suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The calculation then proceeds to solve the Kohn-Sham equations self-consistently to obtain the ground-state electron density and energy. From this, a variety of molecular properties can be derived, including the optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability. The choice of functional and basis set is crucial and can significantly impact the accuracy of the predicted properties. semanticscholar.orgchemrxiv.org

Post-Hartree-Fock Methods for Electron Correlation Effects

While DFT methods include a degree of electron correlation through the exchange-correlation functional, more rigorous treatments are often necessary for high-accuracy calculations. Post-Hartree-Fock methods are a class of ab initio techniques that systematically improve upon the Hartree-Fock (HF) approximation, which neglects electron correlation by treating electron-electron repulsions in an averaged way. wikipedia.orgststephens.net.in

Electron correlation is the interaction between electrons that is not accounted for in the mean-field approximation of HF theory. fiveable.meresearchgate.net It is categorized into dynamic correlation, which relates to the instantaneous repulsion between electrons, and static correlation, which is important in systems with stretched bonds or nearly degenerate orbitals. ststephens.net.in

Common post-Hartree-Fock methods include Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory. wikipedia.orgststephens.net.in These methods are generally more computationally demanding than DFT. For a molecule like this compound, applying these methods would provide a more accurate description of the electron correlation effects, leading to more reliable predictions of energies and properties, particularly for excited states and reaction pathways. However, the computational cost associated with these methods often limits their application to smaller systems or requires significant computational resources. wikipedia.orgresearchgate.net

Molecular Geometry Optimization and Conformer Analysis

The three-dimensional structure of a molecule is critical to its function and reactivity. Molecular geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. semanticscholar.org For this compound, this would involve starting with an initial guess of the molecular structure and using an algorithm to iteratively adjust the atomic coordinates to lower the total energy until a stationary point is reached. A subsequent frequency calculation is typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). researchgate.net

Due to the presence of the nitro groups, this compound may exist in different rotational isomers, or conformers, arising from the rotation around the C-N bonds. A conformer analysis is essential to identify the different stable conformers and their relative energies. This involves performing geometry optimizations starting from various initial orientations of the nitro groups. The conformer with the lowest energy is the most stable and is expected to be the most populated at equilibrium. The energy differences between conformers are crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra or even predict the spectra of unknown molecules.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical predictions of the ¹H and ¹³C NMR spectra. By comparing the calculated chemical shifts with experimental data, it is possible to confirm the structure of this compound and assign the resonances to specific atoms in the molecule. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. usd.ac.id These theoretical IR spectra can be compared with experimental spectra to identify the characteristic vibrational modes of the functional groups present in this compound, such as the symmetric and asymmetric stretches of the nitro groups and the vibrations of the phenanthrene (B1679779) backbone. nih.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions in a molecule. Time-dependent DFT (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions. arxiv.orgiastate.edu For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, corresponding to π→π* and n→π* transitions, and help to understand the electronic structure of the excited states. scispace.comresearchgate.net

Electronic Properties Analysis and Reactivity Indices

The electronic properties of a molecule govern its reactivity and interactions with other chemical species. Computational methods allow for a detailed analysis of these properties.

Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. semanticscholar.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. semanticscholar.org For this compound, the distribution of the HOMO and LUMO across the molecule can reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

The charge distribution within a molecule can be analyzed using various methods, such as Mulliken population analysis. nih.govkarazin.ua This provides information on the partial atomic charges on each atom, indicating the electron-rich and electron-poor regions of the molecule. This information is valuable for understanding intermolecular interactions and predicting the sites of chemical reactions.

Electrostatic Potential Surfaces

The electrostatic potential surface (EPS) of a molecule is a critical tool in computational chemistry for understanding and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. Regions with negative potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while areas with positive potential (colored in blue) are electron-poor and prone to nucleophilic attack. Green or yellow regions indicate neutral or weakly polarized areas.

A theoretical study utilizing Density Functional Theory (DFT) at the B3LYP/6-31G(d, p) level has been conducted to investigate the electronic properties of phenanthrene and its dinitro derivatives, including this compound. The calculated EPS for dinitrophenanthrene reveals significant insights into how the nitro groups influence the charge distribution of the parent phenanthrene molecule. researchgate.net

The distribution of electrostatic potential is heavily influenced by the electronegativity of the atoms within the molecule. In this compound, the highly electronegative oxygen atoms of the nitro groups create strong regions of negative electrostatic potential. Consequently, the electrostatic potential surfaces are drawn towards these atoms. This indicates that these areas are the most likely sites for interaction with electrophiles. Conversely, the hydrogen atoms and the aromatic rings will exhibit a more positive or neutral potential. researchgate.net

PropertyPhenanthreneDinitrophenanthrene
Total Energy (a.u.)-538.45-947.58
HOMO Energy (eV)-6.23-7.81
LUMO Energy (eV)-1.03-3.48
Energy Gap (eV)5.204.33
Dipole Moment (Debye)0.046.26

Data sourced from a theoretical study on phenanthrene and its derivatives. researchgate.net

These computational findings highlight the significant electronic perturbations induced by the nitro substituents, which are visually captured by the electrostatic potential surface. The pronounced negative potential regions on the nitro groups suggest their critical role in directing intermolecular interactions.

Theoretical Simulations of Intermolecular Interactions and Aggregation Behavior

As of the latest available literature, specific theoretical simulations detailing the intermolecular interactions and aggregation behavior of this compound have not been reported. Molecular dynamics (MD) and other simulation techniques are powerful tools for investigating how molecules self-assemble and form larger aggregates, but such studies focused squarely on this compound are not present in the surveyed scientific literature.

However, based on the known chemical structure of this compound and computational studies of other nitroaromatic compounds, a qualitative prediction of its intermolecular behavior can be made. The primary intermolecular forces expected to govern the aggregation of this compound would include:

π-π Stacking: The planar aromatic core of the phenanthrene moiety would facilitate stacking interactions between molecules. These interactions are a significant driving force for aggregation in many polycyclic aromatic hydrocarbons.

Dipole-Dipole Interactions: The presence of two nitro groups induces a significant dipole moment in the molecule. researchgate.net These permanent dipoles would lead to electrostatic interactions, influencing the orientation of molecules within an aggregate.

Specific Interactions Involving Nitro Groups: The nitro groups themselves can participate in specific intermolecular interactions. The nitrogen atom of a nitro group can act as a "π-hole," a region of positive electrostatic potential, which can interact favorably with electron-rich areas of adjacent molecules, such as lone pairs on oxygen or sulfur atoms. nih.govrsc.org Furthermore, interactions between the electron-rich oxygen atoms of one nitro group and the electron-deficient nitrogen of another have been noted as important in the crystal packing of nitroaromatic compounds. researchgate.net

Theoretical studies on other nitroaromatic molecules have shown that intermolecular interactions can significantly influence their crystal structures and properties. For instance, in para-substituted nitrobenzene (B124822) derivatives, intermolecular forces in crystals can lead to a twisting of the nitro group out of the plane of the benzene (B151609) ring. mdpi.com The aggregation of aromatic pollutants, a class to which this compound belongs, is often driven by π-π interactions, leading to the formation of molecular aggregates.

While these principles provide a framework for understanding the potential aggregation behavior of this compound, dedicated molecular dynamics or quantum chemical simulations would be required to provide a quantitative and detailed picture of its specific intermolecular interaction energies, preferred aggregation geometries, and the thermodynamics of its self-assembly. Such studies would be invaluable for predicting its behavior in various environments and its potential for forming ordered structures.

Photochemistry and Light Induced Processes of Dinitrophenanthrenes

Photophysical Characterization: Excited State Dynamics and Lifetimes

Upon absorption of a photon, a dinitrophenanthrene molecule is promoted from its ground state (S₀) to an electronically excited singlet state (Sₙ). The subsequent de-excitation processes are exceptionally rapid and define the photophysical behavior of the compound. The dynamics for nitrated polycyclic aromatic hydrocarbons (PAHs) are often dominated by an extremely fast intersystem crossing channel, leading to very short lifetimes for the first singlet excited state (S₁), on the order of picoseconds (10⁻¹² s) or even femtoseconds. epa.gov

This rapid decay is a hallmark of many nitroaromatic compounds and dictates their limited fluorescence quantum yields, as the molecule transitions to the triplet manifold far more quickly than it can emit a photon via fluorescence. epa.gov The specific lifetime and the efficiency of these processes are highly dependent on the substitution pattern of the nitro groups on the phenanthrene (B1679779) core, as this affects the energy levels of the involved excited states. epa.gov

Like most organic molecules, dinitrophenanthrenes possess a series of singlet (S₀, S₁, S₂, ...) and triplet (T₁, T₂, ...) excited states. In the ground state (S₀) and singlet excited states, all electron spins are paired. Following light absorption, the molecule enters a higher-energy singlet state (e.g., S₁). From this S₁ state, the molecule can relax through several pathways, but for nitroaromatics, the most significant is the transition to the triplet manifold.

Intersystem crossing (ISC) is a radiationless transition between two electronic states of different spin multiplicity, typically from a singlet state to a triplet state (S₁ → T₁). For most simple aromatic hydrocarbons, this process is formally "forbidden" by quantum mechanical selection rules and is therefore relatively slow. However, in nitroaromatic compounds like dinitrophenanthrenes, the presence of the nitro group provides a mechanism to accelerate this process significantly.

The nitro group introduces n→π* character into the electronic transitions and enhances spin-orbit coupling. This coupling, which is the interaction between the electron's spin and its orbital motion, facilitates the required "spin-flip" for the singlet-to-triplet transition. Theoretical and experimental studies on analogous compounds, such as nitropyrenes, show that the S₁ state's lifetime can be dramatically shortened (by orders of magnitude) when it is energetically aligned with a higher-level triplet state (Tₙ), creating an efficient decay channel. epa.gov This results in a very high quantum yield for triplet state formation. Once populated, the long-lived triplet state can relax back to the ground state via phosphorescence (a slow radiative process) or through non-radiative decay. More importantly, it can transfer its energy to other molecules in a process known as triplet-triplet energy transfer.

Photoreactivity and Light-Induced Transformations

The energy absorbed by dinitrophenanthrenes can drive chemical reactions, leading to molecular transformations. The nature of these reactions is dictated by the properties of the excited state, most often the triplet state, due to its longer lifetime which allows sufficient time for bimolecular interactions or complex unimolecular rearrangements to occur.

Photoisomerization, a light-induced reversible transformation between isomers, is a known photochemical process for some classes of organic molecules. However, for rigid aromatic systems like phenanthrene, photoisomerization of the core structure is not a typical reaction pathway. While some complex aromatic compounds can undergo rearrangements, the primary photoreactivity of dinitrophenanthrenes is dominated by reactions involving the nitro substituents rather than isomerization of the phenanthrene skeleton. There is limited evidence in the scientific literature to suggest that dinitrophenanthrenes undergo significant photoisomerization.

When exposed to ultraviolet (UV) or visible light, particularly in the presence of oxygen or other reactive species, dinitrophenanthrenes can undergo photo-degradation. The degradation process for the parent compound, phenanthrene, has been studied and often proceeds through oxidation to form intermediates like phenanthrenequinone. epa.gov A similar pathway is plausible for dinitrophenanthrene, where the aromatic rings are oxidized.

The primary degradation pathways are expected to involve:

Oxidation of the Aromatic System: The excited molecule can react with molecular oxygen, leading to the formation of hydroxylated derivatives, diones (quinones), and ultimately ring-opening products, breaking down the aromatic structure. epa.gov Studies on phenanthrene have identified (1,1'-biphenyl)-2,2'-dicarboxaldehyde as a key ring-opening product. epa.gov

Reactions of the Nitro Group: The nitro groups themselves can participate in photochemical reactions. This can include reduction of the nitro group to a nitroso, hydroxylamino, or amino group, or even cleavage of the C-NO₂ bond, although the latter is less common in condensed phases.

Dinitrophenanthrenes as Photosensitizers and Photocatalysts

A photosensitizer is a molecule that absorbs light and transfers the energy to another molecule, thereby inducing a chemical reaction in the second molecule without being consumed itself. medchemexpress.com The key properties of an effective triplet photosensitizer are strong light absorption, a high intersystem crossing quantum yield, and a sufficiently long-lived triplet state to allow for energy transfer. nih.gov

Given that dinitrophenanthrenes are expected to populate their triplet states with high efficiency, they possess the fundamental characteristics required to act as photosensitizers. epa.gov The process typically occurs via two main mechanisms:

Type I Mechanism: The excited triplet state of the dinitrophenanthrene can engage in electron or hydrogen atom transfer directly with a substrate molecule, forming radicals that can then react further, often with oxygen. nih.gov

Type II Mechanism: The excited triplet dinitrophenanthrene transfers its energy directly to ground-state molecular oxygen (³O₂), which is unique in having a triplet ground state. This energy transfer produces the highly reactive excited singlet oxygen (¹O₂), which can then oxidize various substrates. nih.govmdpi.com

The potential for dinitrophenanthrenes to act as photosensitizers makes them of interest in fields like organic synthesis and photodynamic therapy, although their application in these areas is not as widespread as that of more traditional photosensitizers like porphyrins or benzophenones. medchemexpress.com

Mechanisms of Photocatalytic Reactions

The photocatalytic reactions of dinitrophenanthrenes are anticipated to proceed through several potential mechanisms upon absorption of light. These mechanisms are largely governed by the nature of the excited states and the surrounding chemical environment.

Upon irradiation, dinitrophenanthrene molecules are promoted to an excited singlet state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1). The T1 state is often the key intermediate in photochemical reactions due to its longer lifetime, allowing for interaction with other molecules.

One of the primary photochemical pathways for nitroaromatic compounds involves the nitro-nitrite rearrangement. In this process, the excited nitro group is converted into a nitrite (B80452) group, which can then lead to the formation of various photoproducts. This rearrangement often proceeds through a series of radical intermediates.

Another significant pathway involves electron transfer processes. The excited dinitrophenanthrene molecule can act as either an electron acceptor or donor, depending on the reaction conditions and the presence of other species. This can lead to the formation of radical ions, which are highly reactive and can initiate a cascade of secondary reactions.

In the presence of hydrogen-donating solvents or other molecules, hydrogen abstraction by the excited nitro group is a common reaction. This process typically results in the formation of a hydroxyl radical and a phenanthrenyl radical, which can then recombine or react further to yield a variety of products.

The following table summarizes potential intermediates and products in the photocatalysis of dinitrophenanthrenes, based on known reactions of related nitroaromatic compounds.

Intermediate/Product Type Potential Chemical Species Governing Mechanism
Excited StateTriplet state dinitrophenanthreneIntersystem Crossing
Rearrangement ProductNitrophenanthrenyl nitriteNitro-nitrite Rearrangement
Radical IonDinitrophenanthrene radical anion/cationElectron Transfer
Hydrogen Abstraction ProductHydroxydinitrophenanthreneHydrogen Abstraction

Applications in Organic Transformations

The photocatalytic properties of dinitrophenanthrenes, while not extensively explored for the 2,10-isomer specifically, suggest potential applications in various organic transformations. The ability of these compounds to generate reactive intermediates under light irradiation can be harnessed to drive chemical reactions that are otherwise difficult to achieve.

One potential application lies in the photocatalytic degradation of organic pollutants. Similar to other nitroaromatic compounds, dinitrophenanthrenes could potentially be used to generate highly reactive oxygen species (ROS), such as hydroxyl radicals, which can non-selectively degrade a wide range of environmental contaminants.

The electron-accepting nature of excited dinitrophenanthrenes could be utilized in photoredox catalysis. In such a system, the dinitrophenanthrene would act as a photocatalyst, absorbing light and then oxidizing a substrate molecule to initiate a desired chemical transformation. This approach is widely used in modern organic synthesis to construct complex molecules under mild conditions.

The reactivity of the excited nitro group could also be exploited for the synthesis of novel nitrogen-containing compounds. Photochemical reactions could potentially be used to transform the nitro groups into other functional groups, such as amines or amides, providing a synthetic route to valuable chemical intermediates.

Time-Resolved Spectroscopy for Photochemical Pathway Elucidation

Time-resolved spectroscopy is a powerful set of techniques used to study the dynamics of chemical reactions that occur on very short timescales, such as those initiated by light. wikipedia.org These methods are essential for elucidating the complex photochemical pathways of molecules like dinitrophenanthrenes by allowing for the direct observation of transient intermediates, such as excited states and radicals, which have lifetimes on the order of femtoseconds to microseconds.

Common time-resolved spectroscopic techniques include:

Transient Absorption Spectroscopy: This technique measures the change in absorbance of a sample after excitation by a short pulse of light. It can be used to detect and characterize transient species and to monitor their formation and decay kinetics.

Time-Resolved Fluorescence Spectroscopy: This method measures the decay of fluorescence intensity over time after excitation. It provides information about the lifetime of the excited singlet state and can reveal the presence of different emitting species. wikipedia.org

Time-Resolved Raman Spectroscopy: This technique provides vibrational spectra of transient intermediates, offering detailed structural information that is often not available from electronic spectroscopy methods. nih.gov

The table below outlines the typical timescales for various photochemical processes that could be studied using time-resolved spectroscopy in the context of dinitrophenanthrenes.

Photochemical Process Typical Timescale Relevant Spectroscopic Technique
Singlet Excited State LifetimeFemtoseconds to NanosecondsTime-Resolved Fluorescence
Intersystem CrossingPicoseconds to NanosecondsTransient Absorption
Triplet Excited State LifetimeNanoseconds to MicrosecondsTransient Absorption
Radical Ion FormationPicoseconds to NanosecondsTransient Absorption
Intermediate Product FormationMicroseconds to MillisecondsTransient Absorption, Time-Resolved Raman

By applying these techniques to dinitrophenanthrenes, researchers could directly observe the key steps in their photochemical reactions, providing a detailed understanding of the underlying mechanisms. This knowledge would be crucial for the rational design of applications in areas such as photocatalysis and organic synthesis.

Environmental Behavior and Transformation Pathways of Dinitrophenanthrenes

Environmental Fate and Distribution Studies

The distribution of dinitrophenanthrenes in the environment is dictated by their partitioning between soil, water, and air, as well as their transport within these compartments.

The sorption of organic compounds to soil and sediment is a critical process that affects their mobility and bioavailability. For phenanthrene (B1679779), a nonpolar hydrocarbon, sorption is strongly influenced by the organic carbon content of the soil. Studies have shown that phenanthrene exhibits a high affinity for soil organic matter, leading to its retention in the solid phase. This sorption behavior can be described by various isotherm models, such as the Freundlich and linear models.

In natural soils, the sorption of phenanthrene is often nonlinear and can be influenced by the initial concentration of the compound and the duration of contact with the soil. For instance, batch sorption and desorption experiments with phenanthrene have demonstrated that the retention rate in soil samples increases with higher initial concentrations. The Freundlich model has been used to describe the sorption isotherms, with the n value in the Freundlich equation being larger for the sorption stage compared to the subsequent desorption stage. This indicates a hysteresis effect, where the desorption of phenanthrene is slower and less complete than its initial sorption.

The composition of the sorbent material also plays a crucial role. Pyrene, another polycyclic aromatic hydrocarbon, has been shown to have a higher sorption tendency than phenanthrene, which is consistent with its higher octanol-water partition coefficient (Kow). In binary systems containing both phenanthrene and pyrene, competitive sorption occurs, leading to a reduction in the sorption of each compound compared to when they are present alone.

While these findings for phenanthrene provide a general framework, the presence of two nitro groups in 2,10-dinitrophenanthrene would increase its polarity. This increased polarity may lead to different sorption mechanisms, potentially involving more specific interactions with mineral surfaces in addition to partitioning into organic matter. However, specific experimental data on the sorption of this compound in environmental matrices is currently lacking.

Table 1: Sorption Characteristics of Phenanthrene in Environmental Media

ParameterObservation for PhenanthreneImplication for this compound (Hypothesized)
Primary Sorption Matrix Soil Organic MatterLikely still significant, but with potential for increased interaction with mineral surfaces due to polar nitro groups.
Sorption Isotherm Often described by the Freundlich model, exhibiting nonlinearity and hysteresis. nih.govMay also exhibit nonlinear sorption, but the isotherm parameters would likely differ.
Competitive Sorption Competes with other PAHs for sorption sites. koreascience.krExpected to compete with other polar and nonpolar organic contaminants.

Note: This table is based on data for phenanthrene and hypotheses for this compound due to a lack of specific experimental data for the latter.

The transport and mobility of a chemical in the environment are inversely related to its sorption affinity. Given the strong sorption of phenanthrene to soil and sediment, its mobility in these systems is generally low. Leaching to groundwater is typically limited, especially in soils with high organic matter content. In aquatic systems, phenanthrene tends to partition to suspended solids and sediments.

For this compound, the increased polarity due to the nitro groups might suggest a slightly higher potential for mobility in water compared to phenanthrene. However, this could be counteracted by strong sorption to certain soil components. The ultimate transport and mobility will depend on a balance of factors including its water solubility, sorption characteristics, and the specific properties of the soil and aquatic environment. Isomeric differences in the placement of the nitro groups can also lead to substantial variations in environmental fate and transport.

Abiotic Degradation Mechanisms

Abiotic degradation processes, such as photolysis and hydrolysis, can contribute to the transformation of organic pollutants in the environment.

Hydrolysis is a chemical reaction with water that can lead to the degradation of certain organic compounds. Generally, the aromatic rings of PAHs are resistant to hydrolysis under typical environmental conditions. The C-N bond in nitroaromatic compounds can also be relatively stable. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment. Other abiotic degradation routes could potentially include reactions with other environmental chemicals, but specific data for this compound are scarce.

Biotic Degradation and Biodegradation Studies

The microbial degradation of phenanthrene is well-documented, with numerous bacteria and fungi capable of using it as a source of carbon and energy. frontiersin.orgepa.govresearchgate.net The degradation pathways typically involve the initial oxidation of the aromatic rings by dioxygenase enzymes to form dihydrodiols, which are then further metabolized.

The presence of nitro groups on the aromatic ring generally makes the compound more resistant to oxidative microbial attack due to the electron-withdrawing nature of the nitro group. However, various microorganisms have evolved pathways to degrade nitroaromatic compounds. These pathways often involve either the reduction of the nitro group to an amino group or the removal of the nitro group as nitrite (B80452).

While specific studies on the biodegradation of this compound are limited, research on other nitro-PAHs and nitroaromatic compounds suggests that microbial degradation is possible. For example, some microbial consortia have shown the ability to degrade phenanthrene effectively, and it is plausible that similar consortia could adapt to degrade dinitrophenanthrenes. nih.gov The degradation efficiency would likely depend on the specific microbial species present, environmental conditions, and the concentration of the compound.

Table 2: Overview of Potential Degradation Pathways

Degradation TypeRelevance to PhenanthrenePotential Relevance to this compound
Photolysis Can occur, especially in the atmosphere and surface waters.Likely to be a relevant process, potentially enhanced by the presence of nitro groups.
Hydrolysis Generally not significant.Expected to be a minor degradation pathway.
Biodegradation Well-established, with multiple known pathways. frontiersin.orgepa.govresearchgate.netPossible, but likely slower and involving different enzymatic pathways compared to phenanthrene. May involve initial reduction of the nitro groups.

Note: The information for this compound is largely inferred due to the absence of specific studies.

Microbial Degradation Pathways of Nitrated PAHs

The microbial degradation of nitrated polycyclic aromatic hydrocarbons (PAHs) is a key process in their removal from the environment. Microorganisms have evolved diverse enzymatic strategies to break down these often recalcitrant compounds. The degradation pathways can proceed under both aerobic and anaerobic conditions and typically involve initial enzymatic attacks that lead to the destabilization and eventual cleavage of the aromatic ring system.

Under aerobic conditions , the initial step in the degradation of nitroaromatic compounds often involves either the reduction of the nitro group or the oxidation of the aromatic ring. For some dinitro and trinitro compounds, bacteria can employ a mechanism where a hydride ion is added to the aromatic ring, forming a hydride-Meisenheimer complex. This complex then rearomatizes with the elimination of a nitrite group. Another strategy involves dioxygenase enzymes, which insert two hydroxyl groups into the aromatic ring, leading to the spontaneous elimination of the nitro group. For instance, the degradation of 2,4-dinitrotoluene (DNT) by a Pseudomonas sp. is initiated by a dioxygenase attack at the 4,5 position, resulting in the release of nitrite and the formation of 4-methyl-5-nitrocatechol nih.gov. This initial oxidation is a crucial step that prepares the molecule for subsequent ring cleavage.

Fungi also play a significant role in the degradation of PAHs and their nitrated derivatives. White-rot fungi, for example, utilize extracellular ligninolytic enzymes to oxidize a wide range of aromatic pollutants.

Under anaerobic conditions , the primary mechanism for the transformation of nitroaromatic compounds is the reduction of the nitro groups. Anaerobic bacteria can reduce nitro groups through nitroso and hydroxylamino intermediates to the corresponding amines. While the complete mineralization of NPAHs under anaerobic conditions is less common, these initial reductive steps can significantly alter the toxicity and mobility of the parent compound.

The degradation of the parent PAH, phenanthrene, has been extensively studied and provides a model for understanding the potential breakdown of its nitrated derivatives. Bacterial degradation of phenanthrene often starts with dioxygenation at various positions on the aromatic rings, leading to the formation of dihydrodiols. These are then further metabolized through ring cleavage pathways.

Identification of Biodegradation Metabolites

The identification of metabolic intermediates is crucial for elucidating the biodegradation pathways of this compound. While specific studies detailing the complete microbial degradation pathway and all resulting metabolites of this compound are not extensively available, educated inferences can be drawn from the degradation of analogous compounds.

Based on the established principles of nitroaromatic and PAH biodegradation, the initial steps in the microbial breakdown of this compound are likely to involve one of two primary enzymatic reactions:

Nitro group reduction: The nitro groups at the 2 and 10 positions could be sequentially or simultaneously reduced by nitroreductases to form nitroso, hydroxylamino, and ultimately amino derivatives. This would result in metabolites such as 2-amino-10-nitrophenanthrene, 2-nitroso-10-nitrophenanthrene, and 2,10-diaminophenanthrene.

Dioxygenation: Aromatic ring oxidation, catalyzed by dioxygenase enzymes, could occur at various positions on the phenanthrene backbone. This would lead to the formation of dinitrophenanthrene dihydrodiols. Following the initial oxidation, subsequent enzymatic reactions would lead to ring cleavage.

Following these initial steps, further degradation would likely proceed through pathways similar to those established for phenanthrene, involving ring fission and the formation of smaller organic acids that can then enter central metabolic pathways. For example, the degradation of 2,4-dinitrotoluene is known to produce 4-methyl-5-nitrocatechol as a key intermediate nih.gov. While a direct analogue for this compound has not been reported, it is plausible that hydroxylated and partially denitrated intermediates would be formed.

The table below summarizes potential initial metabolites of this compound based on known microbial degradation pathways of related compounds.

Potential Initial Transformation Predicted Metabolite Enzymatic Process
Mono-reduction of one nitro group2-Amino-10-nitrophenanthreneNitroreductase
Di-reduction of both nitro groups2,10-DiaminophenanthreneNitroreductase
Dioxygenation of an aromatic ringDinitrophenanthrene-dihydrodiolDioxygenase

It is important to note that the specific metabolites formed will depend on the microbial species involved and the environmental conditions.

Modeling and Prediction of Environmental Persistence and Transformation

Predictive models are valuable tools for assessing the environmental fate and persistence of chemicals like this compound, especially when experimental data is scarce. These models can estimate the distribution of a chemical in different environmental compartments (air, water, soil, sediment) and its transformation rates.

Multimedia environmental fate models are often employed to predict the environmental distribution of persistent organic pollutants. These models consider the physicochemical properties of the compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient, along with environmental parameters to simulate its movement and degradation. For PAHs and their derivatives, these models can help identify the primary environmental sinks for these compounds.

The application of these models suggests that the persistence of this compound in the environment will be influenced by its partitioning behavior and its susceptibility to microbial degradation and other transformation processes. The presence of two nitro groups is expected to increase its recalcitrance compared to the parent phenanthrene molecule.

Advanced Analytical Method Development for Dinitrophenanthrene Research

Chromatographic Methodologies for Separation and Quantification

Chromatography is the primary approach for separating complex mixtures of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). The choice between liquid and gas chromatography depends on the analyte's volatility, thermal stability, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of nitro-PAHs, as some isomers can be thermally labile and may decompose at the high temperatures used in gas chromatography. d-nb.info The separation of positional isomers of dinitrophenanthrene is particularly challenging and requires columns with high selectivity.

Reversed-phase HPLC is commonly employed, utilizing stationary phases that can differentiate between closely related structures. Columns with bonded phases such as pyrenylethyl or nitrophenylethyl groups offer unique retention mechanisms based on a combination of hydrophobic, charge transfer, and π-π interactions. nacalai.com These interactions are crucial for resolving structural isomers. For instance, the planar pyrene rings of a PYE column can selectively interact with the aromatic system of dinitrophenanthrene isomers, leading to differential retention and separation. nacalai.com Chiral stationary phases, typically used for separating enantiomers, have also shown potential for separating achiral but structurally complex PAH isomers, which may possess pseudochiral characteristics. tandfonline.comtandfonline.comphenomenex.com

The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation. thermofisher.comrsc.org Detection is commonly performed using UV-Vis or Photodiode Array (PDA) detectors, which are sensitive to the chromophoric nitroaromatic structure. thermofisher.com For enhanced sensitivity and selectivity, fluorescence or chemiluminescence detectors can be used, often requiring post-column reduction of the nitro groups to highly fluorescent amino groups. researchgate.net

Table 1: Typical HPLC Parameters for Dinitrophenanthrene Isomer Separation
ParameterTypical ConditionPurpose
Column Reversed-Phase C18, Phenyl-Hexyl, PYE, or NPE phases (e.g., 250 mm x 4.6 mm, 5 µm)Provides separation based on hydrophobicity and π-π interactions. nacalai.com
Mobile Phase Gradient of Acetonitrile and WaterElutes compounds with varying polarities effectively. thermofisher.com
Flow Rate 1.0 mL/minStandard flow for analytical scale columns.
Column Temperature 30-40 °CImproves peak shape and reproducibility. longdom.org
Injection Volume 10-20 µLStandard volume for introducing the sample.
Detection UV/PDA at 254 nmDetects aromatic compounds with high sensitivity. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile nitro-PAHs. nih.gov It offers high chromatographic resolution and definitive identification based on mass spectra. The analysis of dinitrophenanthrenes can be performed directly, as they are sufficiently volatile and thermally stable for GC analysis. d-nb.info In cases where analytes have poor chromatographic properties or are not volatile, derivatization may be necessary, though this is less common for nitro-PAHs compared to their hydroxylated metabolites. d-nb.infonih.gov

Capillary GC columns with stationary phases like 5% phenyl-methylpolysiloxane are commonly used for separating nitro-PAH isomers. researchgate.net The mass spectrometer is typically a single quadrupole or, for enhanced selectivity and sensitivity, a triple quadrupole (MS/MS) instrument. gcms.czshimadzu.com Operating in selected ion monitoring (SIM) mode allows for the detection of characteristic ions, reducing background noise and improving detection limits. researchgate.netresearchgate.net For even greater specificity, particularly in complex matrices, Multiple Reaction Monitoring (MRM) mode on a GC-MS/MS system is employed. This technique monitors a specific fragmentation of a parent ion to a product ion, significantly enhancing the signal-to-noise ratio. gcms.czshimadzu.com Different ionization techniques can be used; while Electron Impact (EI) is common, Negative Chemical Ionization (NCI) can provide higher sensitivity for electronegative compounds like nitro-PAHs. nih.gov

Table 2: Typical GC-MS Parameters for Dinitrophenanthrene Analysis
ParameterTypical ConditionPurpose
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)Provides good separation for semi-volatile compounds. researchgate.net
Carrier Gas Helium or Hydrogen at a constant flowMobile phase for carrying analytes through the column.
Inlet Temperature 280-300 °CEnsures complete vaporization of the sample. shimadzu.com
Oven Program Temperature gradient (e.g., 60°C to 300°C at 10°C/min)Separates compounds based on their boiling points. shimadzu.com
Ionization Mode Electron Impact (EI) at 70 eV or Negative Chemical Ionization (NCI)Fragments molecules for mass analysis; NCI offers high sensitivity for nitro-compounds. nih.gov
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)Increases sensitivity and selectivity by monitoring specific m/z values. gcms.czresearchgate.net
Source Temperature 300 °CMaintains ions in the gas phase and prevents contamination. gcms.cz

Method Development and Optimization for Specific Research Applications

Developing a new analytical method or adapting an existing one for a specific application, such as quantifying 2,10-dinitrophenanthrene in soil extracts, requires systematic development and optimization. The goal is to create a method that is not only accurate but also robust and fit for its intended purpose. ich.orgich.org

Parameter Optimization for Sensitivity, Selectivity, and Reproducibility

Method optimization involves adjusting various parameters to achieve the desired analytical performance. longdom.orgdrawellanalytical.com

For HPLC: Key parameters to optimize include the mobile phase composition (type of organic solvent and gradient slope), column chemistry, temperature, and flow rate. hplc.todaysigmaaldrich.com Fine-tuning the mobile phase gradient can improve the separation (resolution) between critical isomer pairs. Changing the column to one with a different stationary phase chemistry can drastically alter selectivity. sigmaaldrich.com Temperature can also affect selectivity and reduce viscosity, leading to sharper peaks. longdom.org

For GC-MS: Optimization focuses on the GC temperature program, carrier gas flow rate, and MS parameters. A slower temperature ramp can improve the separation of closely eluting isomers. nih.gov Adjusting the ion source temperature and electron energy can optimize fragmentation patterns for better identification and quantification. For MS/MS methods, the selection of precursor and product ions and the optimization of collision energy are critical for achieving high sensitivity and specificity. gcms.cz

The ultimate goal is to achieve baseline separation of the target analyte from all other isomers and matrix interferences, ensure symmetric peak shapes, and maximize the detector response for high sensitivity.

Robustness and Limit of Detection/Quantification Determination

Once optimized, the method must be validated to ensure it is reliable. edqm.eueuropa.eueuropa.eu

Robustness: This is tested by making small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%) and observing the effect on the results. A robust method remains unaffected by such minor changes, ensuring its reliability in routine use across different laboratories and instruments.

Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ich.org These are typically determined by analyzing a series of low-concentration standards and calculating the signal-to-noise ratio (S/N), where an S/N of 3 is generally used for LOD and 10 for LOQ. nih.govnih.gov For nitro-PAHs, reported LOQs can be in the picogram (pg) to nanogram (ng) per milliliter range, depending on the technique. nih.govresearchgate.netnih.gov

Table 3: Representative Performance Data for Nitro-PAH Analysis
TechniqueParameterTypical ValueReference
HPLC-UV/PDA LOD0.1 - 1.0 ng/mL thermofisher.com
LOQ0.3 - 3.0 ng/mL thermofisher.com
GC-MS (SIM) LOD0.03 - 0.15 µg/L researchgate.net
LOQ0.09 - 0.46 µg/L researchgate.net
GC-MS/MS (MRM) LOD1 - 5 pg on-column gcms.cz
LOQ~0.03 µg/L (analyte dependent) shimadzu.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples. longdom.orgchemijournal.comijsrtjournal.com The online combination provides both separation and structural identification in a single analysis.

The most powerful hyphenated technique for this field of research is Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This technique combines the superior separation capabilities of HPLC for non-volatile and thermally sensitive compounds with the high sensitivity and specificity of mass spectrometry. longdom.org It allows for the separation of dinitrophenanthrene isomers followed by their unambiguous identification and quantification, even at trace levels in complex environmental or biological matrices.

Other hyphenated methods include GC-MS, as previously discussed, and more advanced configurations like two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), which provides immense peak capacity for resolving extremely complex mixtures. nih.govresearchgate.net These advanced techniques are crucial for non-targeted screening and discovering novel transformation products of dinitrophenanthrenes in research studies.

LC-MS/MS for Trace Analysis and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful technique for the analysis of dinitrophenanthrenes due to its exceptional sensitivity and selectivity, making it ideal for trace analysis. This method is particularly advantageous for compounds that are thermally labile or not easily volatilized, which can be a characteristic of some nitro-PAHs.

Key Research Findings:

High Sensitivity and Selectivity: LC-MS/MS, particularly when operated in Multiple Reaction Monitoring (MRM) mode, allows for the detection of analytes at picogram or even femtogram levels. This is achieved by selecting a specific precursor ion of the target analyte and then monitoring for a unique product ion generated through collision-induced dissociation. This two-stage mass filtering significantly reduces background noise and matrix interferences.

Metabolite Identification: The structural elucidation of metabolites is crucial for understanding the toxicology and environmental fate of dinitrophenanthrenes. The fragmentation patterns generated in the MS/MS process provide vital structural information, enabling the identification of metabolic products such as hydroxydinitrophenanthrenes or aminonitrophenanthrenes. High-resolution mass spectrometry (HRMS) coupled with LC can provide exact mass measurements, further aiding in the confident identification of unknown metabolites.

Table 1: Illustrative LC-MS/MS Parameters for Dinitrophenanthrene Isomer Analysis

ParameterTypical SettingPurpose
Chromatography
ColumnC18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Separation of isomers based on polarity.
Mobile PhaseGradient of water and acetonitrile/methanol with formic acid or ammonium formateElution of analytes from the column.
Flow Rate0.2 - 0.5 mL/minOptimization of separation and ionization.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI) in negative or positive modeGeneration of gas-phase ions.
Precursor Ion (m/z)[M-H]⁻ or [M+H]⁺ of dinitrophenanthreneIsolation of the target analyte's molecular ion.
Product Ion (m/z)Specific fragment ionsConfirmation and quantification of the analyte.
Collision EnergyOptimized for each isomerInduction of fragmentation.

GC-MS/MS for Complex Mixture Analysis

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another cornerstone technique for the analysis of semi-volatile organic compounds like dinitrophenanthrenes. Its high chromatographic resolution makes it particularly suitable for separating isomers in complex mixtures.

Key Research Findings:

Isomer Separation: The use of high-resolution capillary columns in GC allows for the effective separation of various dinitrophenanthrene isomers, which is critical as their toxicological properties can vary significantly.

Complex Matrix Suitability: GC-MS/MS is well-suited for analyzing samples from complex matrices such as soil, sediment, and air particulate matter, often following a rigorous sample extraction and cleanup procedure. The selectivity of MS/MS detection helps to minimize interferences from co-extracted matrix components.

Table 2: Illustrative GC-MS/MS Parameters for Dinitrophenanthrene Isomer Analysis

ParameterTypical SettingPurpose
Gas Chromatography
ColumnHigh-resolution capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Separation of volatile and semi-volatile compounds.
Carrier GasHelium or HydrogenTransport of analytes through the column.
Injection ModeSplitless or Pulsed SplitlessIntroduction of the sample onto the column.
Oven ProgramTemperature gradient (e.g., 100°C to 300°C)Elution of analytes based on boiling point.
Mass Spectrometry
Ionization ModeElectron Ionization (EI)Generation of characteristic fragment ions.
Precursor Ion (m/z)Molecular ion or characteristic fragmentIsolation of an ion specific to the analyte.
Product Ion (m/z)Specific fragment ions from the precursorConfirmation and quantification.
Collision EnergyOptimized for each isomerFragmentation of the precursor ion.

Quality Assurance and Validation Protocols in Analytical Chemistry

To ensure the accuracy, reliability, and reproducibility of analytical data in dinitrophenanthrene research, stringent quality assurance (QA) and validation protocols are imperative. These protocols are essential for regulatory compliance and for ensuring the scientific validity of research findings.

A comprehensive method validation process typically includes the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies using spiked samples. Precision measures the degree of agreement among repeated measurements of the same sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Robustness and Ruggedness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, instruments, or laboratories.

Advanced Applications in Materials Science and Interdisciplinary Research

Dinitrophenanthrenes in Organic Electronics Research

The field of organic electronics leverages the tunable properties of carbon-based molecules to create novel electronic devices. Phenanthrene (B1679779) derivatives are among the many aromatic systems explored for these applications due to their potential for charge transport and light interaction.

Organic semiconductors are materials that function as insulators in their pure state but can be made to conduct electricity through charge injection or doping. wikipedia.org The phenanthrene framework is utilized in the design of such materials for advanced organic optoelectronics. researchgate.net The key to their function lies in the ability to modify their electronic properties through chemical synthesis. By replacing or adding functional groups to the core aromatic structure, researchers can precisely modulate the material's electronic characteristics. sciencedaily.com

The introduction of electron-withdrawing groups, such as the nitro groups in 2,10-dinitrophenanthrene, can lower the energy levels of the molecular orbitals (LUMO and HOMO). This modification is a critical strategy for developing n-type organic semiconductors, which conduct negative charges (electrons). While many organic materials are naturally p-type (hole-conducting), the development of stable n-type materials is crucial for creating efficient organic electronic devices like complementary circuits and organic light-emitting diodes (OLEDs). sciencedaily.comfrontiersin.org The rigid structure of phenanthrene aids in forming ordered thin films, a desirable property for efficient charge transport between molecules. researchgate.netsemanticscholar.org

Table 1: Properties of Phenanthrene-Based Organic Semiconductors

Property Description Relevance to Dinitrophenanthrenes
Charge Carrier Mobility The speed at which charge carriers (electrons or holes) move through the material under an electric field. The rigid phenanthrene core can facilitate ordered molecular packing, which is crucial for high mobility.
Energy Levels (HOMO/LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels determine the ease of charge injection and transport. Nitro groups are strongly electron-withdrawing and lower both HOMO and LUMO levels, making the scaffold suitable for n-type materials.
Tunability The ability to modify electronic properties by adding different functional groups to the core molecule. researchgate.net The phenanthrene structure allows for functionalization at various positions, enabling precise control over its semiconductor properties.

| Film Morphology | The physical structure and ordering of molecules in a thin film, which significantly impacts device performance. | The planarity of phenanthrene promotes favorable π-π stacking, leading to more ordered films. |

Photoactive materials are capable of absorbing light to generate charge carriers (electrons and holes) or emitting light when a voltage is applied. In organic semiconductors, the primary optical excitations are neutral excitons. wikipedia.org Efficient generation of free charge carriers often requires a donor-acceptor system where an exciton (B1674681) can be separated at an interface. wikipedia.org

The phenanthrene scaffold, due to its aromatic nature, can participate in these photo-induced processes. Dinitrophenanthrene derivatives, with their modified electronic properties, could potentially serve as electron-acceptor components in organic solar cells or as hosts in OLEDs. sciencedaily.com Their ability to absorb light and transport charge makes them suitable for investigation in devices where light and electricity are interconverted.

Fluorescent Probes and Sensors Based on Dinitrophenanthrene Scaffolds

Fluorescence is a powerful tool for detecting and quantifying minute amounts of chemical substances. Fluorescent probes are molecules designed to exhibit a change in their fluorescence properties—such as intensity or color—in the presence of a specific analyte.

The design of a fluorescent probe typically involves two key components: a fluorophore and a recognition site (receptor). The fluorophore is the part of the molecule that emits light, while the recognition site selectively binds to the target analyte. The phenanthrene ring system can serve as a robust fluorophore.

The synthesis of probes based on this scaffold would involve chemically attaching specific receptor groups to the dinitrophenanthrene core. tcu.edunih.gov For example, a crown ether could be attached to create a sensor for metal ions, or a specific binding pocket could be engineered for detecting small organic molecules. The synthetic process allows for the creation of a wide array of derivatives, each tailored to detect a different target. nih.govnih.gov

The operation of these sensors relies on the interaction between the analyte and the probe, which perturbs the electronic structure of the fluorophore. encyclopedia.pub Several mechanisms can lead to a detectable change in fluorescence:

Photoinduced Electron Transfer (PET): The analyte can interact with the receptor to either initiate or suppress electron transfer to the fluorophore, turning fluorescence "off" or "on."

Intramolecular Charge Transfer (ICT): Binding of an analyte can alter the charge distribution within the probe molecule, causing a shift in the emission wavelength (color). encyclopedia.pub

Fluorescence Resonance Energy Transfer (FRET): The presence of an analyte can change the distance between a donor and acceptor fluorophore pair, modulating the energy transfer between them.

The nitro groups on the phenanthrene ring are known to be fluorescence quenchers. Therefore, a common design strategy for a sensor based on a dinitrophenanthrene scaffold might involve a chemical reaction where the nitro group is transformed or removed upon interaction with the analyte, thereby restoring fluorescence. Such probes could find applications in environmental monitoring for detecting pollutants or in biomedical imaging for visualizing specific ions or molecules within cells. nih.govmdpi.com

Table 2: Principles of Fluorescent Sensor Design

Principle Mechanism Role of Dinitrophenanthrene Scaffold
Fluorophore Core The light-emitting unit of the sensor. The aromatic phenanthrene system provides the structural basis for fluorescence.
Recognition Site A chemically designed site that selectively binds the target analyte. Functional groups can be synthesized onto the phenanthrene ring to create specific binding pockets.
Signal Transduction The process by which analyte binding causes a change in fluorescence. Binding can modulate processes like PET or ICT, influenced by the electron-withdrawing nitro groups.

| Analyte Selectivity | The ability of the probe to respond to a specific analyte while ignoring others. | Determined by the chemical structure of the recognition site attached to the scaffold. |

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent forces, such as hydrogen bonds, π-π stacking, and van der Waals forces. In this field, a larger "host" molecule can form a complex with a smaller "guest" molecule.

The phenanthrene unit is a key building block in the construction of large, cyclic host molecules known as macrocycles. For instance, phenanthrene researchgate.netarene is a macrocycle that contains phenanthrene units linked together, creating a well-defined, electron-rich cavity. nih.govresearchgate.net This cavity is capable of encapsulating various guest molecules, particularly those that are liquid or difficult to crystallize on their own. nih.gov

The inclusion of guest molecules within the host is driven by weak intermolecular interactions. nih.govresearchgate.net The electron-rich nature of the phenanthrene surfaces facilitates favorable π-π interactions with suitable guest molecules. epa.gov The size and shape of the host's cavity determine which guests can be bound, leading to molecular recognition. While this compound itself is not the macrocycle, its structural features are representative of the building blocks used in these advanced host systems. The study of these host-guest interactions is critical for developing new methods of chemical separation, catalysis, and drug delivery. aalto.firesearchgate.net

Table 3: Characteristics of Phenanthrene-Based Host-Guest Systems

Feature Description Example
Host Molecule A large molecule with an internal cavity. Phenanthrene researchgate.netarene, which uses phenanthrene as a structural component. nih.gov
Guest Molecule A smaller molecule that fits inside the host's cavity. Aromatic hydrocarbons, liquid organic molecules. nih.govepa.gov
Binding Forces Non-covalent interactions holding the host and guest together. π-π stacking, van der Waals forces, hydrophobic interactions.

| Applications | Practical uses of host-guest complexation. | Molecular recognition, separation of chemicals, stabilization of reactive species. aalto.fi |

Development of Receptors for Anions or Cations

The unique electronic and structural characteristics of this compound position it as a compound of interest in the design of selective receptors for both anions and cations. The electron-withdrawing nature of the two nitro groups creates an electron-deficient π-system on the phenanthrene backbone. This feature is crucial for the development of anion receptors. The electron-deficient aromatic surface can engage in anion-π interactions, a non-covalent interaction that has been increasingly exploited in the design of anion sensors. Furthermore, the potential for hydrogen bonding between acidic C-H protons on the phenanthrene ring and anionic species can contribute to the binding affinity and selectivity.

While less intuitive, the development of cation receptors based on this compound is also conceivable through strategic functionalization. The introduction of appropriate chelating groups or crown ether moieties onto the phenanthrene scaffold could create binding pockets for specific cations. In such systems, the dinitrophenanthrene unit would primarily serve as a rigid structural platform, with its electronic properties potentially modulating the binding affinity and selectivity of the appended receptor sites. Research in this area would involve the synthesis of derivatives where the core structure of this compound is maintained to explore these advanced applications.

Self-Assembly and Nanostructure Formation

The planar and rigid structure of the phenanthrene core, combined with the presence of polar nitro groups, makes this compound a candidate for directed self-assembly into well-defined nanostructures. The interplay of π-π stacking interactions between the aromatic rings and dipole-dipole interactions involving the nitro groups can drive the spontaneous organization of molecules into ordered aggregates such as nanowires, nanoribbons, or thin films.

The precise control over the self-assembly process can be achieved by modifying solvent conditions, temperature, and substrate surfaces. The resulting nanostructures could exhibit interesting optical and electronic properties, distinct from the individual molecules, making them suitable for applications in organic electronics and sensor technology. For instance, the charge-transfer characteristics of these self-assembled structures could be harnessed in the fabrication of organic field-effect transistors (OFETs) or photovoltaic devices.

Interactive Data Table: Potential Intermolecular Interactions in this compound Self-Assembly

Interaction TypeDescriptionPotential Role in Nanostructure Formation
π-π StackingNon-covalent interaction between aromatic rings.Drives the formation of columnar or lamellar structures.
Dipole-DipoleElectrostatic interaction between polar nitro groups.Influences the relative orientation of molecules within the assembly.
C-H···O Hydrogen BondingWeak hydrogen bonds between C-H on one molecule and a nitro oxygen on another.Provides directional control and reinforces the overall structure.

Exploration in Other Functional Material Systems

The intrinsic properties of this compound suggest its potential for integration into a variety of other functional material systems. Its electron-accepting nature makes it a candidate for use as an n-type semiconductor in organic electronic devices. By pairing it with suitable electron-donating materials, it could be incorporated into organic photovoltaic (OPV) cells or organic light-emitting diodes (OLEDs).

Furthermore, the nitro groups offer reactive sites for further chemical modification, opening avenues for the synthesis of novel polymers and functional dyes. For example, reduction of the nitro groups to amines would yield 2,10-diaminophenanthrene, a versatile precursor for the synthesis of high-performance polymers such as polyimides or polyamides with tailored thermal and mechanical properties. The chromophoric nature of the dinitrophenanthrene unit also suggests potential applications as a component in nonlinear optical (NLO) materials or as a building block for advanced dye-sensitized solar cells (DSSCs). The exploration of these applications is an active area of materials science research.

Q & A

Basic Research Question

  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 268.22 (C14_{14}H8_8N2_2O4_4) confirm the molecular formula. Fragmentation patterns differentiate positional isomers (e.g., 3,6- vs. 2,10-substitution) .
  • Infrared (IR) Spectroscopy : Asymmetric NO2_2 stretching vibrations (~1520 cm1^{-1} and ~1340 cm1^{-1}) indicate nitro-group positions.
  • Gas Chromatography (GC) : Retention indices (Kovats RI) on non-polar columns (e.g., DB-5) provide isomer-specific elution profiles .

What advanced structural elucidation techniques resolve nitro-group positioning in this compound?

Advanced Research Question

  • X-Ray Diffraction (XRD) : Single-crystal XRD determines bond lengths and angles, confirming nitro-group geometry. For example, C-N bond lengths (~1.47 Å) and inter-nitro dihedral angles (~60°) distinguish 2,10-substitution from 1,5-isomers .
  • Nuclear Magnetic Resonance (NMR) : 13C^{13}\text{C}-NMR chemical shifts for aromatic carbons adjacent to nitro groups (δ ~125–135 ppm) and 1H^{1}\text{H}-NMR coupling constants (e.g., J = 8–9 Hz for para-substituted protons) validate substitution patterns .

How should researchers address contradictions in reported molecular data for this compound?

Advanced Research Question
Discrepancies (e.g., molecular formula C14_{14}H8_8N2_2O4_4 vs. C14_{14}H18_{18}N2_2O4_4) require:

  • Multi-method validation : Cross-check MS, elemental analysis, and XRD data to confirm molecular composition .
  • Database reconciliation : Prioritize peer-reviewed sources (e.g., NIST Chemistry WebBook) over vendor catalogs. For example, NIST-subscribed data confirms C14_{14}H8_8N2_2O4_4 as the correct formula .
  • Error analysis : Assess whether discrepancies arise from synthesis impurities (e.g., incomplete nitration) or analytical artifacts (e.g., ion fragmentation in MS) .

What mutagenic and environmental risks are associated with this compound?

Advanced Research Question

  • Toxicity data : Ames test results indicate mutagenicity at 1 nmol/plate (TA98 strain), likely due to nitro-reductase activation forming DNA-adducts .
  • Environmental persistence : Nitro-PAHs like this compound resist biodegradation, requiring photolysis (UV/ozone) or catalytic reduction (e.g., Pd/C + H2_2) for remediation .
  • Safety protocols : Decomposition at >200°C releases NOx_x vapors; use fume hoods and inert atmospheres during thermal analysis .

How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate localized electron densities to predict regioselectivity. For example, nitro groups deactivate the phenanthrene ring, directing further substitutions to meta positions relative to existing nitro groups.
  • Hammett Constants : Use σ+^+ values for nitro groups (-0.78) to model reaction rates in sulfonation or halogenation.
  • Molecular dynamics : Simulate solvation effects (e.g., in DMSO or THF) to optimize reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.